![molecular formula C15H19FN2O2 B5912871 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5912871.png)
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone, also known as FPPE, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the fields of medicine and pharmacology.
Mécanisme D'action
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone's mechanism of action is not fully understood. However, it is believed to interact with various molecular targets in the body, including enzymes, receptors, and ion channels. This interaction leads to the modulation of various signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. It has also been found to regulate neurotransmitters and improve cognitive function. Additionally, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is its low toxicity profile, making it a safe compound for use in lab experiments. Additionally, its high purity and stability make it easy to handle and store. However, one of the main limitations of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone research. One potential area of research is in the development of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone-based drugs for the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone's mechanism of action and its potential applications in other diseases. Finally, the development of new synthesis methods for 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone could improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone is a promising compound with potential applications in the fields of medicine and pharmacology. Its low toxicity profile, high purity, and stability make it a safe and easy-to-handle compound for lab experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone involves the reaction of 3-fluoro-4-(4-propionyl-1-piperazinyl)aniline with ethanone in the presence of a catalyst. This method has been optimized to produce high yields of pure 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone.
Applications De Recherche Scientifique
1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and depression. It has been found to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In Alzheimer's disease, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been shown to improve cognitive function and reduce oxidative stress. Additionally, 1-[3-fluoro-4-(4-propionyl-1-piperazinyl)phenyl]ethanone has been found to have antidepressant effects by regulating neurotransmitters in the brain.
Propriétés
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-3-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIQAWLNZGJBSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)



![8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)
methylene]-4-fluorobenzenesulfonamide](/img/structure/B5912828.png)
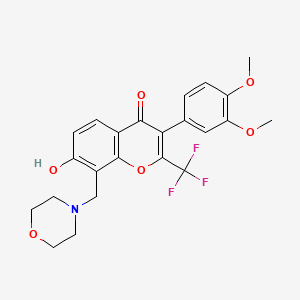
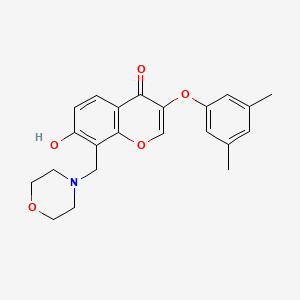
![1-[(1-ethyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5912841.png)
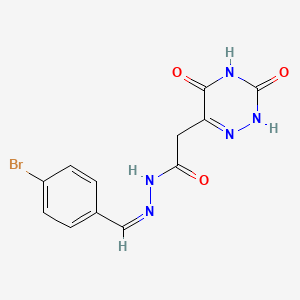
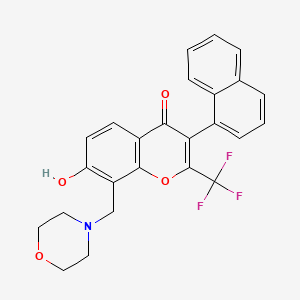
![N'-[3-(benzyloxy)benzylidene]-3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5912863.png)
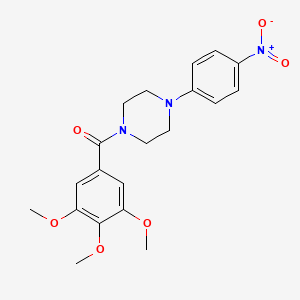
![7-hydroxy-3-(4-methoxyphenoxy)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5912881.png)